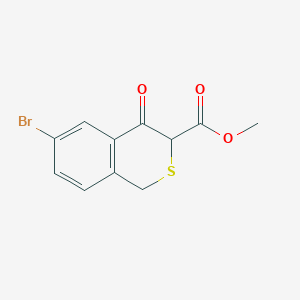

methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-4-oxo-1H-isothiochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3S/c1-15-11(14)10-9(13)8-4-7(12)3-2-6(8)5-16-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFRYTLRZNECJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)C2=C(CS1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

The parent benzothiopyran undergoes bromination using Br₂ or N-bromosuccinimide (NBS). The electron-rich aromatic ring (activated by the ester and ketone groups) directs electrophilic substitution to the para position relative to the sulfur atom.

Procedure :

- Reagents : Br₂ (1.1 equiv) in CH₂Cl₂ or acetic acid

- Catalyst : FeBr₃ (5 mol%)

- Temperature : 25–40°C

- Yield : 70–85%

Challenges :

Electrochemical Bromination

A sustainable alternative employs NaBr as the bromine source in an electrochemical cell with a Co₃O₄ catalyst. This method avoids hazardous Br₂ gas and achieves high regioselectivity.

Conditions :

Advantages :

Integrated Synthesis Pathways

Sequential Cyclization-Bromination

- Synthesize methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate via Dieckmann cyclization.

- Brominate using Br₂/FeBr₃ to yield the target compound.

Overall Yield : 58–63%

Bromine-Early Approach

- Brominate o-bromobenzyl bromide precursor prior to cyclization.

- Proceed with thioether formation and Dieckmann cyclization.

Advantages :

Alternative Methods

Friedel-Crafts Acylation

Jung et al. reported thiopyran synthesis via Friedel-Crafts acylation of thiosalicylic acid derivatives with 2-substituted acetamides.

Conditions :

Microwave-Assisted Cyclization

Li et al. achieved rapid ring closure using microwave irradiation (150°C, 20 min), reducing reaction time from 48 h to 30 min.

Data Tables

Table 1. Comparison of Bromination Methods

| Method | Reagents/Conditions | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Electrophilic (Br₂) | Br₂, FeBr₃, CH₂Cl₂, 25°C | 70–85 | High | Moderate |

| Electrochemical | NaBr, Co₃O₄, 1.1 V, H₂O/CH₃CN | 88–95 | Very High | High |

| NBS | NBS, AIBN, CCl₄, reflux | 65–75 | Moderate | Low |

Table 2. Synthetic Routes and Yields

| Route | Key Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization-Bromination | Dieckmann + Br₂/FeBr₃ | 58–63 | 95 |

| Bromine-Early | Bromination + Cyclization | 72–78 | 97 |

| Microwave | MW-assisted cyclization | 68–70 | 93 |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), temperatures (room temperature to reflux).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF), temperatures (0°C to room temperature).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane), temperatures (room temperature to reflux).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Methyl 6-bromo-4-hydroxy-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate.

Oxidation: Sulfoxides or sulfones of the parent compound.

Scientific Research Applications

Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate is a heterocyclic compound featuring a benzothiopyran core structure. It has a molecular formula of and a molecular weight of approximately 301.16 g/mol. The presence of a bromine atom at the 6-position and a carbonyl group at the 4-position gives it unique chemical properties and biological activities.

Biological Activities

The biological activity of methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate has been explored, with preliminary investigations suggesting potential anti-inflammatory and antimicrobial properties. These activities may be attributed to the compound's ability to interact with specific biological targets, although detailed mechanisms remain to be fully elucidated.

Potential Applications

Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate and its derivatives have shown different biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Interaction studies have indicated that it can form complexes with various biological macromolecules, which is important for understanding its pharmacodynamics and potential side effects in biological systems. Further research is needed to clarify these interactions and their implications for drug design.

Structural Similarity

Several compounds share structural similarities with methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate:

- Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate contains a benzoxazine ring instead of benzothiopyran.

- Methyl 6,7-dihydro-7-oxo-thieno[3,2-c]thiopyran features a thieno ring system.

- Methyl 3,4-dihydro-8-nitro-thiopyrano[4,3-b]benzothiophen contains nitro substitution enhancing reactivity.

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparisons with other sulfur-containing heterocycles, brominated aromatics, and ester-functionalized derivatives. Below is a detailed analysis:

Structural Analogs in Medicinal Chemistry

3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

- Molecular Formula : C₁₆H₁₀BrN₂O₄S

- Molecular Weight : 407.23 g/mol

- Key Features :

- Shares a brominated aromatic ring and a ketone group.

- Contains a benzothiadiazine ring (sulfur and nitrogen heterocycle) instead of benzothiopyran.

- Applications : Benzothiadiazine derivatives are pharmacologically significant, often explored for antimicrobial and anticancer activities .

- This difference may influence bioavailability and target binding .

Methyl 8(17),12,14-Labdatriene Carboxylate

- Molecular Formula: C₂₁H₃₂O₂ (representative of diterpenoid esters)

- Molecular Weight : ~316.48 g/mol

- Key Features: A methyl ester of labdane diterpenoids, isolated from plant resins .

- Comparison : While structurally distinct (aliphatic vs. aromatic), both compounds highlight the versatility of methyl esters in stabilizing carboxylic acid derivatives. The aromatic bromine in the target compound enhances electrophilic reactivity, unlike the aliphatic labdatriene system .

Brominated Heterocycles

6-Bromo-4-oxo-4H-chromene-3-carboxaldehyde

Sulfur-Containing Heterocycles

1H-2-Benzothiopyran Derivatives

- General Features :

- Benzothiopyrans are sulfur analogs of chromenes, with sulfur’s larger atomic radius and lower electronegativity altering electronic properties.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Crystallography : The target compound’s structure determination likely employs programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise stereochemical assignment .

- Pharmacological Potential: Benzothiopyrans are less explored than benzothiadiazines but share sulfur’s role in modulating drug metabolism and target interactions .

- Bromine as a Handle: The bromine atom offers a site for functionalization (e.g., Suzuki coupling), a feature shared with brominated chromenes but underutilized in diterpenoid esters .

Biological Activity

Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate is a heterocyclic compound with notable biological activities. Its unique structure, characterized by a bromine atom at the 6-position and a carbonyl group at the 4-position, lends itself to various pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate is C₁₁H₉BrO₃S with a molecular weight of approximately 301.16 g/mol. The compound features a benzothiopyran core structure, which is significant in medicinal chemistry due to its diverse biological activities.

1. Antimicrobial Properties

Preliminary studies indicate that methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate exhibits antimicrobial activity . Research suggests that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in vitro. This activity may be attributed to its ability to modulate inflammatory pathways, although specific mechanisms are yet to be fully elucidated.

3. Anticancer Potential

Emerging data suggest that methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate may possess anticancer properties . Studies have indicated cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and potential as a therapeutic agent.

The biological activities of methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate are believed to stem from its interactions with various biological macromolecules. Interaction studies have shown that it can form complexes with proteins and nucleic acids, which may influence its pharmacodynamics and therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 6-bromo-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylate | Structure | Contains a benzoxazine ring instead of benzothiopyran |

| Methyl 6,7-dihydro-7-oxo-thieno[3,2-c]thiopyran | Structure | Features a thieno ring system |

| Methyl 3,4-dihydro-8-nitro-thiopyrano[4,3-b]benzothiophen | Structure | Contains nitro substitution enhancing reactivity |

Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran distinguishes itself through its specific bromination and carbonyl functionalities that may confer unique biological properties not found in these similar compounds.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity Study : In vitro assays demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity Assessment : Animal models indicated reduced edema in paw inflammation tests when treated with the compound.

- Cytotoxicity Evaluation : Screening against a panel of cancer cell lines revealed IC50 values indicating moderate cytotoxicity.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for the synthesis of methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate?

- Methodology : Key parameters include temperature control during bromination to avoid over-substitution (e.g., maintaining 0–5°C for selective bromine addition) and stoichiometric ratios of reagents. For example, using anhydrides in reflux conditions (e.g., propionic or butyric anhydride) with precise reaction times (3–12 hours) to achieve yields of 60–80% .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Post-synthesis, characterize purity using melting point analysis and spectroscopic techniques (e.g., IR for carbonyl stretches at ~1740 cm⁻¹ for lactone groups) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Experimental Design :

- ¹H NMR : Identify protons adjacent to electronegative groups (e.g., downfield shifts for aromatic protons near bromine or carbonyl groups at δ 7.5–9.0 ppm) .

- IR Spectroscopy : Detect key functional groups (C=O stretches at 1689–1754 cm⁻¹ for lactones and esters) .

- Mass Spectrometry : Confirm molecular weight (e.g., molecular ion peak matching C₁₁H₉BrO₃S) .

Q. How does the bromine substituent influence reactivity in downstream derivatization?

- Mechanistic Insight : The bromine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) or facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). For example, reaction with 3-bromophenol under pyridine catalysis forms ester derivatives via acyl chloride intermediates .

- Methodology : Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions. Monitor byproduct formation using GC-MS .

Advanced Research Questions

Q. What crystallographic tools are recommended for resolving structural ambiguities?

- Structural Analysis :

- SHELX Suite : Refine crystal structures using SHELXL for small-molecule crystallography. Input diffraction data (e.g., .hkl files) and optimize parameters like thermal displacement coefficients .

- ORTEP-3 : Generate 3D molecular representations to visualize bond angles and torsional strain. Combine with Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding involving the carbonyl group) .

Q. How can computational modeling predict biological activity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Parameterize the bromine atom’s van der Waals radius and partial charges .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity data from analogous compounds (e.g., IC₅₀ values for antimicrobial assays) .

Q. How do contradictory spectral data arise, and how can they be resolved?

- Case Study : Discrepancies in NMR shifts may stem from solvent polarity or dynamic effects (e.g., keto-enol tautomerism in the 4-oxo group).

- Resolution :

- Perform variable-temperature NMR to identify tautomeric equilibria.

- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian at the B3LYP/6-31G* level) .

Q. What strategies mitigate byproduct formation during esterification?

- Experimental Design :

- Use excess acyl chloride (1.2–1.5 equiv) and pyridine as a base to neutralize HCl byproducts.

- Purify via sequential washes (0.1 N HCl to remove unreacted phenol) and recrystallization (e.g., CHCl₃:petroleum ether) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.